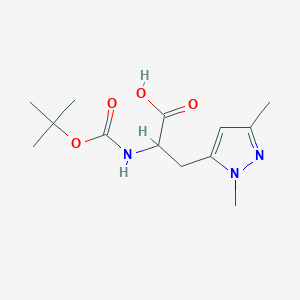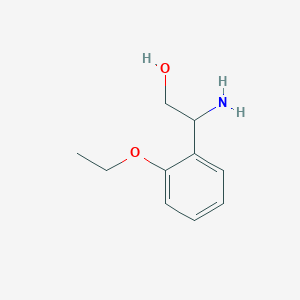
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pyrazole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the pyrazole moiety. One common method involves the reaction of tert-butyl chloroformate with the amino acid derivative in the presence of a base such as triethylamine. The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a versatile and scalable method for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents such as trifluoroacetic acid (TFA) are commonly used.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions include deprotected amino acids and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection to the amino group, allowing for controlled reactions at other sites of the molecule. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exhibiting potential pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Similar structure with a phenyl ring instead of a pyrazole ring.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds with similar Boc protection but different amino acid backbones.
Propiedades
Fórmula molecular |
C13H21N3O4 |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
3-(2,5-dimethylpyrazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8-6-9(16(5)15-8)7-10(11(17)18)14-12(19)20-13(2,3)4/h6,10H,7H2,1-5H3,(H,14,19)(H,17,18) |
Clave InChI |
SQKLRPXROQGHRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

![6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)

![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)





